2H-Pyrrolo[1,2-a]imidazol-5(3H)-one 2H-Pyrrolo[1,2-a]imidazol-5(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17249478
InChI: InChI=1S/C6H6N2O/c9-6-2-1-5-7-3-4-8(5)6/h1-2H,3-4H2
SMILES:
Molecular Formula: C6H6N2O
Molecular Weight: 122.12 g/mol

2H-Pyrrolo[1,2-a]imidazol-5(3H)-one

CAS No.:

Cat. No.: VC17249478

Molecular Formula: C6H6N2O

Molecular Weight: 122.12 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyrrolo[1,2-a]imidazol-5(3H)-one -

Specification

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
IUPAC Name 2,3-dihydropyrrolo[1,2-a]imidazol-5-one
Standard InChI InChI=1S/C6H6N2O/c9-6-2-1-5-7-3-4-8(5)6/h1-2H,3-4H2
Standard InChI Key LWGWTGOISMMQNF-UHFFFAOYSA-N
Canonical SMILES C1CN2C(=N1)C=CC2=O

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

2H-Pyrrolo[1,2-a]imidazol-5(3H)-one consists of a five-membered pyrrole ring fused to a four-membered imidazole moiety. The nitrogen atoms at positions 1 and 3 of the imidazole ring serve as nucleophilic sites, enabling interactions with biological targets and participation in synthetic transformations . X-ray crystallography of related compounds, such as 1,4-diaryl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulenes, reveals bond lengths of 1.378 Å for C-Cl interactions in halogenated derivatives, which influence electronic distribution and bioactivity .

Spectral Characterization

Nuclear magnetic resonance (NMR) spectra of 2H-pyrrolo[1,2-a]imidazol-5(3H)-one derivatives show distinct signals:

  • 1H NMR: Protons on the saturated pyrrolidine ring resonate at δ 2.75–4.57 ppm, while the methylene group (N+CH2CO) appears as a singlet at δ 5.24–5.26 ppm .

  • 13C NMR: Carbonyl carbons in the imidazole ring are observed at δ 165–170 ppm, consistent with similar bicyclic systems .

Synthetic Methodologies

Cyclocondensation Approaches

A common route involves the reaction of ethynylpyrroles with Michael acceptors in acetonitrile under reflux. For example, treating 1-acylethynylpyrroles with tosylmethylisocyanide (TosMIC) in the presence of K2CO3 yields 2,3′-bipyrroles and pyrrolo[1,2-c]imidazoles with 81–98% efficiency . Key steps include:

  • Nucleophilic attack by TosMIC on the acetylene carbon.

  • Cyclization via intramolecular imine formation.

Optimized Conditions:

ParameterValue
SolventTHF or CH3CN
Baset-BuOK or KOH
TemperatureReflux (80–100°C)
Reaction Time1–2 hours

Quaternary Salt Synthesis

Alkylation of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with reagents like methyl iodide or benzyl bromide produces quaternary salts in 58–85% yields . For instance:
3-Aryl precursor+R-XCH3CNQuaternary salt\text{3-Aryl precursor} + \text{R-X} \xrightarrow{\text{CH}_3\text{CN}} \text{Quaternary salt}
The reaction’s regioselectivity is influenced by the electronic nature of substituents on the aryl group, with electron-withdrawing groups (e.g., Cl) favoring N-alkylation .

Biological Activities

Antibacterial Profile

Derivatives of 2H-pyrrolo[1,2-a]imidazol-5(3H)-one exhibit potent activity against Gram-positive pathogens:

CompoundMIC (μg/mL)Target Pathogens
6c4S. aureus, B. subtilis
10c2S. aureus (MRSA)
134E. faecalis

Notably, compound 6c (3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl] derivative) shows broad-spectrum activity but exhibits cytotoxicity (IC50 = 8 μM against mammalian cells) .

Structure-Activity Relationships (SAR)

  • Halogenation: Introducing Cl at the meta and para positions of the aryl group enhances activity (e.g., 6b and 6c vs. 6a) .

  • Ring Expansion: Replacing the pyrrolidine ring with a cycloheptane system (12) reduces potency (MIC = 16 μg/mL) .

  • Heterocyclization: Fusion with azepine rings (10f, 11) decreases hemolytic activity while retaining antimicrobial effects .

Pharmacological Applications

Antimicrobial Agents

Quaternary salts of 2H-pyrrolo[1,2-a]imidazol-5(3H)-one disrupt bacterial cell membranes, as evidenced by their hemolytic activity against human erythrocytes (HC50 = 32–64 μg/mL) . Derivatives with low hemolysis (e.g., 13, HC50 > 128 μg/mL) are promising candidates for topical antibiotics.

Challenges and Future Directions

  • Toxicity Mitigation: Structural modifications to reduce cytotoxicity while retaining antimicrobial efficacy.

  • Synthetic Scalability: Developing one-pot methodologies to simplify the synthesis of complex derivatives.

  • Mechanistic Studies: Elucidating the molecular targets of quaternary salts in bacterial cells.

Recent advances in flow chemistry and computational modeling offer avenues to address these challenges, positioning 2H-pyrrolo[1,2-a]imidazol-5(3H)-one as a versatile scaffold for drug discovery.

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